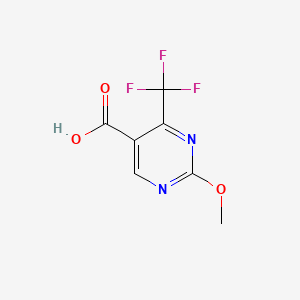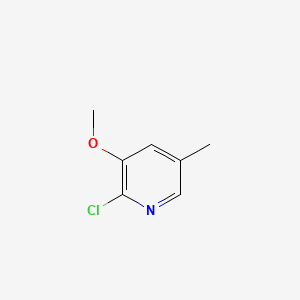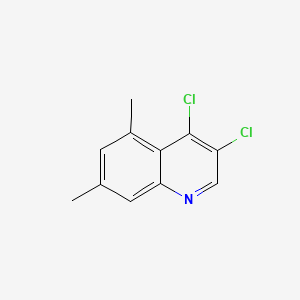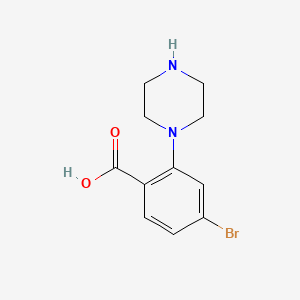
4-溴-3-氯-7-(三氟甲基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Bromo-3-chloro-7-(trifluoromethyl)quinoline” is a type of quinoline, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H4BrClF3N .
Synthesis Analysis
Quinolines can be synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Functionalization of polyfluorinated quinolines can be achieved through nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chloro-7-(trifluoromethyl)quinoline” includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring . The average mass of the molecule is 310.498 Da, and the monoisotopic mass is 308.916779 Da .Chemical Reactions Analysis
Fluorinated quinolines, such as “4-Bromo-3-chloro-7-(trifluoromethyl)quinoline”, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . They can also be functionalized through nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .科学研究应用
农药应用
三氟甲基吡啶,其结构与 4-溴-3-氯-7-(三氟甲基)喹啉相似,在农药行业中得到广泛应用 {svg_1}. 它们主要用于保护农作物免受害虫侵害 {svg_2}.
制药应用
三氟甲基吡啶也用于制药行业 {svg_3}. 几种三氟甲基吡啶衍生物在制药和兽药行业中得到应用 {svg_4}.
哌嗪基喹啉的合成
4-氯-7-(三氟甲基)喹啉是制备哌嗪基喹啉的试剂 {svg_5}. 这些化合物具有作为乳腺癌抑制剂的潜在应用 {svg_6}.
FDA 批准的药物
含三氟甲基的药物已获得 FDA 批准 {svg_7}. 三氟甲基存在于许多药物分子中,表现出多种药理活性 {svg_8}.
治疗骨关节炎
一些喹啉衍生物已被合成并评价用于治疗骨关节炎 {svg_9}. 这些是聚集蛋白聚糖酶-2 的氨基乙酰胺抑制剂 {svg_10}.
氟化有机化学品的开发
氟化有机化学品的开发正成为一个越来越重要的研究课题 {svg_11}. 含氟化合物对制药业的发展影响重大,占美国食品药品监督管理局 (FDA) 批准的畅销药物分子的 50% 以上 {svg_12}.
作用机制
Target of Action
It’s known that trifluoromethyl group-containing compounds often exhibit various pharmacological activities . The specific targets would depend on the particular biological system and the context in which this compound is used.
Mode of Action
It’s suggested that during the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in ph and destabilization of the cell membranes . This could potentially enhance the cell penetration ability of peptides .
Biochemical Pathways
It’s known that this compound can be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Result of Action
It’s suggested that the compound could cause osmotic swelling of endosomes, thus enhancing the cell penetration ability of peptides .
安全和危害
Quinolines can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention if irritation persists .
生化分析
Biochemical Properties
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with various enzymes and proteins, potentially altering their activity. For instance, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline to the active site of the enzyme, leading to a decrease in enzyme activity.
Cellular Effects
The effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cell function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction . For instance, the compound may inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways . This can result in changes in the levels of certain metabolites, which can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be transported to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline within specific tissues can also influence its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects . Understanding the subcellular distribution of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-bromo-3-chloro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-6-2-1-5(10(13,14)15)3-8(6)16-4-7(9)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMTBOPSHDOOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672667 |
Source


|
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203579-57-0 |
Source


|
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599026.png)


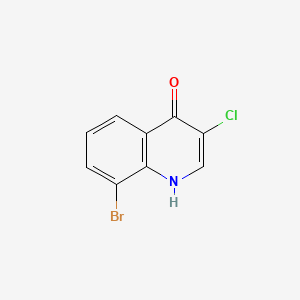
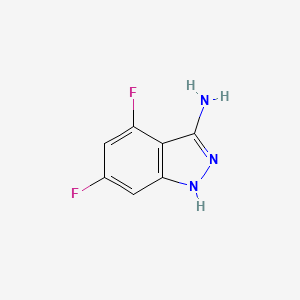
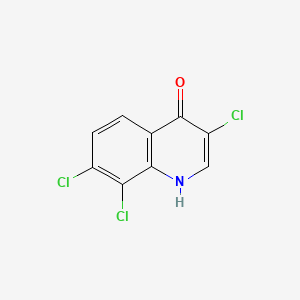
![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)
